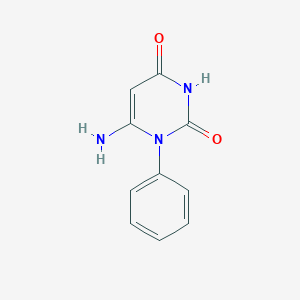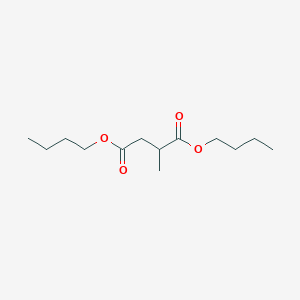
Dibutyl 2-methylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2-methylbutanedioate is a chemical compound with the molecular formula C12H22O4. It is also known as dimethyl succinate dibutyl ester or DBMDE. This compound is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Dibutyl 2-methylbutanedioate is a lipophilic compound that can penetrate cell membranes and interact with intracellular proteins and enzymes. It is metabolized in the liver by esterases to form dimethyl succinate and butanol. The mechanism of action of dibutyl 2-methylbutanedioate is not fully understood, but it is believed to modulate the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Dibutyl 2-methylbutanedioate has been shown to have various biochemical and physiological effects in living organisms. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. It can also act as a neuroprotective agent and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl 2-methylbutanedioate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential to interfere with certain assays and experiments.
Direcciones Futuras
There are several future directions for the research on dibutyl 2-methylbutanedioate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action at the molecular and cellular levels to better understand its biochemical and physiological effects. Additionally, its potential as a biomarker for certain diseases and its environmental fate and toxicity should be further explored.
Conclusion:
Dibutyl 2-methylbutanedioate is a unique chemical compound that has various scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. Its mechanism of action and biochemical and physiological effects are still being studied, and there are several future directions for research on this compound. Overall, dibutyl 2-methylbutanedioate is a promising compound with potential for various scientific and medical applications.
Métodos De Síntesis
Dibutyl 2-methylbutanedioate is synthesized through the esterification reaction between dimethyl succinate and butanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Dibutyl 2-methylbutanedioate is used in various scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent, reagent, and intermediate in organic synthesis. It is also used as a standard reference material in analytical chemistry for the calibration of instruments such as gas chromatography and mass spectrometry. In biochemistry, it is used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the metabolism of esters in living organisms.
Propiedades
Número CAS |
18447-89-7 |
|---|---|
Nombre del producto |
Dibutyl 2-methylbutanedioate |
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
dibutyl 2-methylbutanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3 |
Clave InChI |
YJWVESZJWLFYQF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C)C(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)CC(C)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




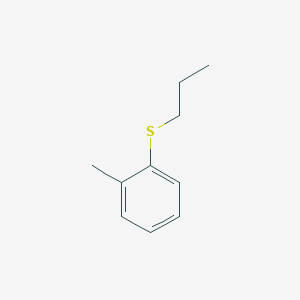
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
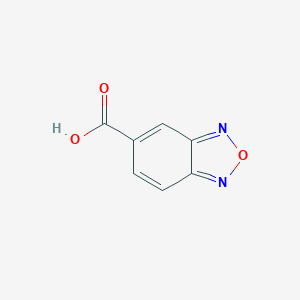
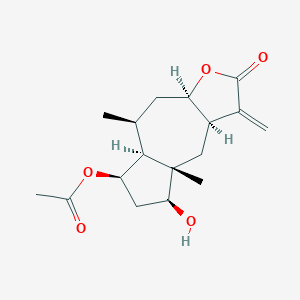
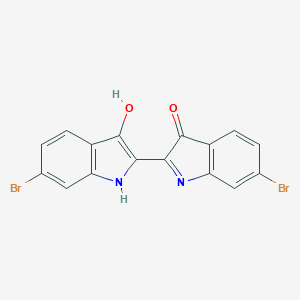
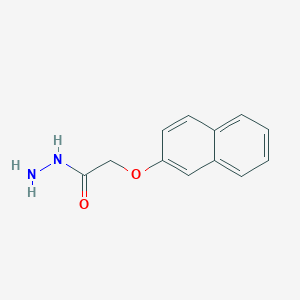
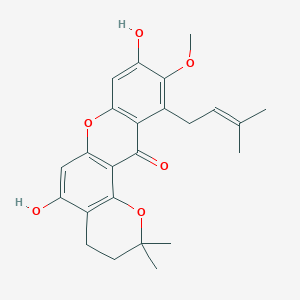

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)

